molecular formula C15H15BFNO3 B12643751 5-(2,4-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid

5-(2,4-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid

Katalognummer: B12643751
Molekulargewicht: 287.10 g/mol
InChI-Schlüssel: DGTVTHBAWHJRJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,4-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a fluorinated phenyl ring, which is further substituted with a dimethylphenylcarbamoyl group. The unique structure of this compound makes it valuable in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Fluorinated Phenyl Ring:

    Carbamoylation: The next step is the introduction of the 2,4-dimethylphenylcarbamoyl group. This can be achieved through a reaction between the fluorinated phenyl ring and 2,4-dimethylphenyl isocyanate under controlled conditions.

    Boronic Acid Formation: The final step involves the conversion of the phenyl ring into a boronic acid derivative. This can be done using a borylation reaction, often employing reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,4-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: The carbamoyl group can be reduced to form amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Phenol Derivatives: Formed through oxidation reactions.

    Amine Derivatives: Formed through reduction reactions.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

5-(2,4-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit specific enzymes.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Wirkmechanismus

The mechanism of action of 5-(2,4-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity.

    Pathways Involved: This compound can interfere with metabolic pathways by inhibiting key enzymes, leading to altered cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylboronic Acid: Lacks the fluorine and carbamoyl groups, making it less versatile in certain reactions.

    2-Fluorophenylboronic Acid: Similar but lacks the 2,4-dimethylphenylcarbamoyl group, affecting its reactivity and applications.

    2,4-Dimethylphenylboronic Acid: Lacks the fluorine atom, which can influence its chemical properties.

Uniqueness

5-(2,4-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid is unique due to the presence of both the fluorine atom and the 2,4-dimethylphenylcarbamoyl group. This combination enhances its reactivity and broadens its range of applications in various fields.

Eigenschaften

Molekularformel

C15H15BFNO3

Molekulargewicht

287.10 g/mol

IUPAC-Name

[5-[(2,4-dimethylphenyl)carbamoyl]-2-fluorophenyl]boronic acid

InChI

InChI=1S/C15H15BFNO3/c1-9-3-6-14(10(2)7-9)18-15(19)11-4-5-13(17)12(8-11)16(20)21/h3-8,20-21H,1-2H3,(H,18,19)

InChI-Schlüssel

DGTVTHBAWHJRJM-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)C)C)F)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.